molecular formula C8H6IN B1323123 3-Iodo-2-methylbenzonitrile CAS No. 52107-66-1

3-Iodo-2-methylbenzonitrile

Cat. No. B1323123
CAS RN: 52107-66-1
M. Wt: 243.04 g/mol
InChI Key: ZCBCXMRTOKVFQF-UHFFFAOYSA-N
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Description

3-Iodo-2-methylbenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a cyano group attached to a benzene ring. The molecule is further substituted with an iodine atom and a methyl group at specific positions on the benzene ring. This compound is of interest in organic chemistry due to its potential as an intermediate in the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of compounds related to this compound can be achieved through various methods. For instance, the synthesis of 2-acyl-3-aminoindoles from aryl methyl ketones and 2-aminobenzonitriles involves the use of NaHS·nH2O as an umpolung reagent, which is a novel approach in organic synthesis . Additionally, the palladium(0)-catalyzed annulation of alkynes and bicyclic alkenes by 2-iodoarenenitriles is another method that can be used to synthesize related compounds, such as 2,3-diarylindenones and polycyclic aromatic ketones .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be examined using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structure of amino analogs of bisbenzonitriles has been studied, revealing different conformations of the central linker and the role of nitrile groups in intermolecular hydrogen bonds . Rotational spectroscopy has also been used to determine the structural parameters of nitrobenzonitriles, which can provide insights into the effects of substituents on the phenyl ring .

Chemical Reactions Analysis

The reactivity of benzonitriles can be explored through various chemical reactions. For instance, the electron-withdrawing effects of substituents on benzonitriles have been studied, which can influence their reactivity in different chemical environments . The formation of intermolecular hydrogen bonds involving nitrile groups is another aspect of chemical reactivity that has been examined .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles, such as this compound, can be influenced by the presence of halogen atoms and other substituents. For example, the presence of halogen atoms can lead to the formation of isostructures, polymorphs, and solvates, as seen in the case of dihalo-hydroxybenzonitriles . These structural variations can affect the compound's melting point, solubility, and other physical properties.

Scientific Research Applications

Thermochemistry and Physical Properties

  • The study of gas-phase enthalpies of formation and vaporization enthalpies of methylbenzonitriles, including derivatives like 3-Iodo-2-methylbenzonitrile, helps in understanding their thermochemical properties. This understanding is crucial for predicting their behavior in various chemical environments (Zaitseva et al., 2015).

Spectroscopy and Electronic Structure

  • Experimental and theoretical spectroscopic investigations provide insights into the electronic structure, vibrational properties, and thermodynamic properties of methylbenzonitrile derivatives. Such studies are fundamental in understanding the physical and chemical characteristics of these compounds (Shajikumar & Raman, 2018).

Synthesis and Chemical Reactions

  • Research into the synthesis of methylbenzonitrile derivatives like this compound can lead to the development of new methods for producing these compounds, which are significant for various industrial and pharmaceutical applications (Min, 2006).

Chemical Applications

  • Studies on the carbopalladation of nitriles, including 2-iodobenzonitrile and its derivatives, open up possibilities for creating complex organic compounds like polycyclic aromatic ketones. This has implications in organic synthesis and pharmaceuticals (Pletnev et al., 2002).

Novel Material Synthesis

  • Research into the synthesis of coordination polymers and metal-organic frameworks using methylbenzonitrile derivatives can lead to the discovery of materials with unique properties, useful in various technological applications (Li & Qu, 2010).

Non-linear Optical Properties

  • Investigations into the non-linear optical activity of methylbenzonitrile derivatives provide insights into their potential use in optical technologies and devices (Suni et al., 2018).

Safety and Hazards

The safety information for 3-Iodo-2-methylbenzonitrile includes several hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .

properties

IUPAC Name

3-iodo-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBCXMRTOKVFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630517
Record name 3-Iodo-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52107-66-1
Record name 3-Iodo-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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